REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[C:7]2[O:9][C:4]=1[C:5]([CH2:10][CH3:11])=[CH:6]2)[CH3:2].[CH2:12]([C:15]1[CH:20]=[C:19]2[O:21][C:16]=1[C:17]([CH2:22][CH2:23][CH3:24])=[CH:18]2)[CH2:13][CH3:14]>>[CH3:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:10])[C:4]=1[OH:9].[CH3:22][C:17]1[C:18]([CH3:1])=[CH:19][CH:20]=[C:15]([CH3:12])[C:16]=1[OH:21].[CH3:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:10])[C:4]=1[OH:9].[CH2:1]([C:3]1[C:8]([CH2:12][CH3:13])=[CH:7][CH:6]=[C:5]([CH2:10][CH3:11])[C:4]=1[OH:9])[CH3:2].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:22][CH3:23])[C:16]=1[OH:21])[CH3:13].[CH3:10][C:5]1[C:6]([CH3:12])=[CH:7][CH:8]=[C:3]([CH3:1])[C:4]=1[OH:9].[CH2:22]([C:17]1[CH:18]=[CH:19][CH:20]=[C:15]([CH2:12][CH2:13][CH3:14])[C:16]=1[OH:21])[CH2:23][CH3:24].[CH3:10][C:5]1[C:6]([CH3:12])=[CH:7][CH:8]=[C:3]([CH3:1])[C:4]=1[OH:9] |f:2.3,4.5,6.7,8.9|
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(2,6-dimethyl-1,4-phenylene ether)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,6-diethyl-1,4-phenylene ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C2C(=CC(=C1)O2)CC
|
Name
|
2,6-dipropyl-1,4-phenylene ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C2C(=CC(=C1)O2)CCC
|
Name
|
poly(2-ethyl-6-methyl-1,4-phenylene ether)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(2-methyl-6-propyl-1,4-phenylene ether)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)O.CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)O.C(C)C1=C(C(=CC=C1CC)CC)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=CC=C1)CC)O.CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(C(=CC=C1)CCC)O.CC1=C(C(=CC=C1C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |